molecular formula C6H10O2 B156446 (Z)-4-Methylpent-2-enoic acid CAS No. 1775-44-6

(Z)-4-Methylpent-2-enoic acid

Cat. No.: B156446
CAS No.: 1775-44-6
M. Wt: 114.14 g/mol
InChI Key: QAOXMQCWUWZZNC-ARJAWSKDSA-N
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Description

(Z)-4-Methylpent-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It is characterized by the presence of a double bond in the carbon chain, specifically in the Z-configuration, which means the substituents on either side of the double bond are on the same side

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Methylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxypropionaldehyde with a specific Wittig reagent under hydroxyl protection to produce the desired alkene with the Z-configuration . The reaction conditions typically include the use of a base such as sodium hydride and solvents like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-Methylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated carboxylic acids.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alcohols in the presence of acid catalysts for esterification, or amines for amidation.

Major Products:

    Oxidation: Formation of 4-methyl-2-pentanone.

    Reduction: Formation of 4-methylpentanoic acid.

    Substitution: Formation of esters like methyl 4-methyl-2-pentenoate or amides like 4-methyl-2-pentenoamide.

Scientific Research Applications

(Z)-4-Methylpent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (Z)-4-Methylpent-2-enoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Pentenoic acid
  • 3-Pentenoic acid
  • 4-Pentenoic acid

Comparison: (Z)-4-Methylpent-2-enoic acid is unique due to its specific Z-configuration and the presence of a methyl group at the fourth carbon. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to other pentenoic acids. For example, the presence of the methyl group can provide steric hindrance, affecting the compound’s interaction with reagents and catalysts.

Properties

CAS No.

1775-44-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(Z)-4-methylpent-2-enoic acid

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3-

InChI Key

QAOXMQCWUWZZNC-ARJAWSKDSA-N

Isomeric SMILES

CC(C)/C=C\C(=O)O

SMILES

CC(C)C=CC(=O)O

Canonical SMILES

CC(C)C=CC(=O)O

density

0.950-0.960

melting_point

35 °C
35°C

10321-71-8

physical_description

Solid
Colourless liquid;  Fatty fruity aroma

Pictograms

Corrosive

solubility

Slightly soluble in water
Soluble (in ethanol)

Synonyms

4-METHYLPENT-2-ENOIC ACID

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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